molecular formula C8H8N4 B1284585 6-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 154095-29-1

6-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1284585
CAS No.: 154095-29-1
M. Wt: 160.18 g/mol
InChI Key: UUOKAVKPEMXSMG-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)pyridin-3-amine (CID: 16774822) is a high-purity chemical compound with the molecular formula C8H8N4. It serves as a valuable scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research . The structure of this compound, featuring a pyridine core substituted with both a pyrazole and an amine group, makes it a privileged scaffold for the development of biologically active molecules. Compounds within the 1H-pyrazolo[3,4-b]pyridine family, which share structural similarities, are of significant interest in biomedical research due to their close resemblance to purine bases like adenine and guanine . This similarity allows them to interact with a wide range of enzymes and receptors. More than 300,000 such derivatives have been described, highlighting the extensive research interest in this chemotype . While specific biological data for this compound is limited in public literature, its core structure is recognized as a versatile building block. Related analogues have been investigated as potential tyrosine kinase inhibitors , and similar 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridine derivatives have shown practical applications as plant growth regulators, demonstrating a positive effect on crop yield and quality in field experiments . The presence of the free amino group at the 3-position of the pyridine ring is a key functional handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of targeted research compounds . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOKAVKPEMXSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154095-29-1
Record name 6-(1H-pyrazol-1-yl)pyridin-3-amine
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Synthetic Methodologies for 6 1h Pyrazol 1 Yl Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Pyridyl-Pyrazole Linkage

From a retrosynthetic perspective, the most logical disconnection of the 6-(1H-pyrazol-1-yl)pyridin-3-amine structure is at the C-N bond connecting the pyridine (B92270) and pyrazole (B372694) rings. This leads to two primary synthons: a 6-halopyridin-3-amine or a related electrophilic pyridine derivative, and pyrazole. An alternative disconnection can be envisioned where the pyrazole ring is constructed onto a pre-existing 3-amino-6-hydrazinopyridine derivative, though this is a less common approach. The former strategy, involving the coupling of a pyridine and a pyrazole moiety, is generally more prevalent in synthetic literature.

Precursor Synthesis and Functional Group Transformations

The pyrazole counterpart is readily available. In some cases, substituted pyrazoles are employed, which would be synthesized according to established procedures, often involving the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov

Established Reaction Pathways for this compound Formation

The formation of the target compound is typically achieved through two main strategies: direct coupling reactions or multi-step sequences involving the initial formation of a nitropyridine intermediate.

Coupling Reactions and Reaction Conditions

A primary method for forging the pyridyl-pyrazole bond is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, pyrazole, acting as a nucleophile, displaces a halogen (typically fluorine or chlorine) from the 2-position of a 5-nitropyridine derivative. This reaction is often carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the pyrazole and enhance its nucleophilicity.

Following the successful coupling to form 5-nitro-2-(1H-pyrazol-1-yl)pyridine, the nitro group is reduced to the desired amine. A standard and effective method for this transformation is catalytic hydrogenation. chemicalbook.com This involves reacting the nitro compound with hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com

ReactantsReagentsProduct
2-Fluoro-5-nitropyridine, PyrazoleBase (e.g., K₂CO₃)5-Nitro-2-(1H-pyrazol-1-yl)pyridine
5-Nitro-2-(1H-pyrazol-1-yl)pyridineH₂, Pd/CThis compound

Table 1: Common Coupling and Reduction Reaction for the Synthesis of this compound.

Multi-Step Synthetic Sequences

An alternative to the direct coupling of a pre-aminated pyridine is a multi-step sequence starting with a dihalopyridine. For instance, 2,5-dihalopyridine can be reacted with pyrazole, leading to the substitution of one of the halogens. The remaining halogen can then be converted to the amino group through various methods, such as Buchwald-Hartwig amination or reaction with an ammonia (B1221849) equivalent. However, the more direct route involving the reduction of a nitropyridine is generally preferred for its efficiency.

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, various parameters can be optimized.

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent plays a crucial role in the nucleophilic aromatic substitution step. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can effectively solvate the charged intermediates and facilitate the reaction. acs.org For the catalytic hydrogenation step, alcohols like methanol (B129727) or ethanol (B145695) are common solvents as they readily dissolve the starting material and are compatible with the catalyst and hydrogen gas. chemicalbook.com The use of methanol has been reported to provide good yields for the reduction of the nitro group. chemicalbook.com

Catalyst Selection and Ligand Design in Coupling Reactions

The synthesis of this compound and its analogues often relies on cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, where the choice of catalyst and ligand is paramount to success. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed Buchwald-Hartwig amination serves as a powerful method for forming the crucial C-N bond between the pyridine and pyrazole rings or in the final amination step. organic-chemistry.org The efficacy of these reactions is highly dependent on the ligand coordinated to the palladium center. Modern catalyst systems employ sophisticated phosphine-based ligands designed to facilitate the reductive elimination and oxidative addition steps of the catalytic cycle. For instance, bulky and electron-rich phosphine (B1218219) ligands are known to promote the coupling of a wide range of aryl halides with amines. organic-chemistry.org Research into the amination of heteroaryl halides has led to the development of specific catalysts, such as [(CyPF-tBu)PdCl2], which demonstrate high efficiency. organic-chemistry.org Ligand design has also focused on creating systems that are air-stable and effective for coupling hindered primary amines, a significant challenge in synthetic chemistry. organic-chemistry.org

The Ullmann condensation offers a copper-catalyzed alternative. wikipedia.org Historically, these reactions required harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by specific ligands, which allow for milder reaction conditions. Ligands such as N-methylglycine and 1,10-phenanthroline (B135089) have been shown to promote copper-catalyzed aminations efficiently. acs.orgnih.gov Kinetic studies on the Ullmann amination reaction have demonstrated that the choice of auxiliary ligand significantly impacts the reaction rate, with some ligands enabling the reaction to proceed smoothly even at room temperature. acs.org

Table 1: Catalyst and Ligand Systems in C-N Coupling Reactions

Coupling ReactionMetal CatalystLigand ExamplesKey Advantages
Buchwald-Hartwig Amination Palladium (Pd)Bulky, electron-rich phosphines (e.g., biarylphosphines)High efficiency, broad substrate scope, applicability to heteroaryl halides. organic-chemistry.org
Ullmann Condensation Copper (Cu)N-methylglycine, 1,10-phenanthroline, Oxalic diamidesMilder reaction conditions compared to traditional methods, improved yields. wikipedia.orgacs.org

Temperature, Pressure, and Reaction Time Effects

The physical parameters of temperature, pressure, and reaction time are critical variables that must be precisely controlled to achieve high yields and purity in the synthesis of this compound.

In the common synthetic route involving the reduction of a nitro-precursor, 5-nitro-2-(1H-pyrazol-1-yl)pyridine, catalytic hydrogenation is typically employed. chemicalbook.com This reaction is often conducted under a hydrogen gas atmosphere (controlling the pressure) and may be stirred overnight (a prolonged reaction time) to ensure complete conversion. chemicalbook.com While some procedures are performed at room temperature, heating can be applied to accelerate the reaction rate. chemicalbook.com

For cross-coupling reactions, these parameters are even more influential. Traditional Ullmann condensations are notorious for requiring very high temperatures, often exceeding 210 °C, to drive the reaction forward. wikipedia.org However, the development of advanced ligand systems has enabled these reactions to be carried out at significantly lower temperatures. acs.org

Buchwald-Hartwig aminations involving pyrazole substrates can also necessitate elevated temperatures (e.g., >80 °C) and extended reaction times. researchgate.net To mitigate these requirements, microwave-assisted synthesis has emerged as a valuable technique. Microwave irradiation can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture, leading to faster conversions. researchgate.netresearchgate.net The optimization of these conditions is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products.

Table 2: Influence of Reaction Parameters on Synthetic Methods

Synthetic StepTypical TemperatureTypical PressureTypical Reaction TimeNotes
Nitro Group Reduction Room Temperature to HeatedH₂ atmosphereOvernightHeating can increase the reaction rate. chemicalbook.com
Traditional Ullmann Condensation > 210 °CAmbientSeveral hoursRequires high-boiling polar solvents. wikipedia.org
Ligand-Promoted Ullmann Reaction Room Temp. to 120 °CAmbientVaries (hours)Temperature depends on the specific ligand and substrates used. acs.orgmdpi.com
Buchwald-Hartwig Amination > 80 °CAmbientProlonged (hours)Microwave assistance can significantly shorten reaction times. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In line with modern synthetic chemistry standards, the development of green and sustainable methods for preparing this compound and related compounds is an area of active research. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One prominent green strategy is the use of chemo-enzymatic, one-pot procedures. For the synthesis of a structurally similar chiral amine, a process was developed that combines a base-catalyzed C-alkylation with an enzymatic transamination step using transaminases (ATAs). researchgate.net This method is performed in an aqueous micellar medium, which eliminates the need for volatile organic solvents and expensive, toxic chiral ligands, affording the product in high yield and excellent enantioselectivity. researchgate.net

Solvent-free reaction conditions represent another key green approach. researchgate.netmdpi.com The condensation of pyrazole precursors can be achieved by heating the reactants in the absence of a solvent, sometimes with the aid of a reusable catalyst like alum (KAl(SO₄)₂·12H₂O). mdpi.comnih.gov These methods are advantageous due to their operational simplicity, high atom economy, and the elimination of solvent waste. researchgate.net Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is particularly effective, often leading to higher yields and shorter reaction times. researchgate.net

The choice of solvent is also a critical aspect of green chemistry. Deep eutectic solvents (DESs) have been explored as environmentally benign reaction media for Ullmann amine synthesis. frontiersin.org These solvents can facilitate mild, ligand-free copper-catalyzed C-N coupling reactions. Furthermore, visible light-promoted synthesis is an emerging sustainable strategy that uses light as a natural and renewable energy source to catalyze reactions, often without the need for a traditional catalyst. acs.org

Table 3: Green Chemistry Strategies for Pyridine-Pyrazole Synthesis

Green ApproachKey FeaturesExample ApplicationBenefits
Chemo-enzymatic Synthesis Use of enzymes (e.g., transaminases) in aqueous media. researchgate.netSynthesis of a chiral pralsetinib (B610190) intermediate. researchgate.netHigh selectivity, mild conditions, reduced need for toxic reagents and solvents. researchgate.net
Solvent-Free Reactions Reactants are mixed directly, often with microwave heating. researchgate.netSynthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netHigh atom economy, operational simplicity, no solvent waste. researchgate.net
Alternative Solvents Use of Deep Eutectic Solvents (DESs) or water. researchgate.netfrontiersin.orgUllmann C-N coupling reactions. frontiersin.orgReduced environmental impact, potentially ligand-free conditions. frontiersin.org
Photocatalysis Use of visible light as an energy source. acs.orgSynthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). acs.orgSustainable energy source, cost-effective, catalyst-free protocols. acs.org

Mechanistic Investigations of Synthetic Pathways Involving 6 1h Pyrazol 1 Yl Pyridin 3 Amine

Proposed Reaction Mechanisms for C-N Bond Formation

The primary method for forging the C-N bond in the synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine is through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. wikipedia.orgnrochemistry.com This reaction provides a versatile and efficient means of coupling an aryl halide (or pseudohilide) with an amine. In this specific synthesis, the reaction would involve the coupling of a 6-halopyridin-3-amine with pyrazole (B372694).

The generally accepted catalytic cycle for the Buchwald-Hartwig amination serves as the foundational model for this transformation and involves three key steps:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 6-bromo- or 6-chloropyridin-3-amine) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial at this stage, as their steric bulk and electronic properties influence the rate and efficiency of the oxidative addition. rsc.org

Amine Coordination and Deprotonation: Following oxidative addition, the pyrazole coordinates to the palladium(II) complex. Subsequent deprotonation of the pyrazole by a base (e.g., sodium tert-butoxide, potassium carbonate) generates a pyrazolide anion, which remains coordinated to the palladium center. The basicity and steric hindrance of the base play a significant role in the efficiency of this step.

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The pyridyl group and the pyrazolide anion are eliminated from the palladium center, forming the desired C-N bond of this compound. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

An alternative, though generally less favored, pathway for the formation of the C-N bond is through a nucleophilic aromatic substitution (SNAr) reaction. This would typically require a highly electron-deficient pyridine (B92270) ring to be susceptible to nucleophilic attack by pyrazole. For 6-halopyridin-3-amine, the presence of the amino group, which is an electron-donating group, generally disfavors this pathway unless a strong electron-withdrawing group is also present on the pyridine ring. nih.gov

Reaction StepDescriptionKey Influencing Factors
Oxidative Addition The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex.Nature of the halide (I > Br > Cl), phosphine ligand sterics and electronics.
Amine Coordination & Deprotonation Pyrazole coordinates to the Pd(II) complex and is deprotonated by a base.Basicity and concentration of the base, solvent polarity.
Reductive Elimination The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.Ligand bite angle and steric bulk, electronic nature of the coupling partners.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, studies on analogous Buchwald-Hartwig reactions have provided significant insights into the likely intermediates. libretexts.org

Oxidative Addition Adducts: The initial product of the reaction between the 6-halopyridin-3-amine and the palladium(0) catalyst is a square planar palladium(II) complex. Spectroscopic techniques such as NMR and X-ray crystallography have been used in related systems to characterize these types of intermediates. rsc.orgnih.gov For instance, a complex of the type [Pd(L)(Ar)(X)], where L is the phosphine ligand, Ar is the pyridyl group, and X is the halide, is a key intermediate.

Palladium-Amido Complexes: After coordination and deprotonation of pyrazole, a palladium-amido (or in this case, palladium-pyrazolide) complex is formed. These intermediates are crucial for the subsequent reductive elimination step. The geometry and electronic structure of these complexes are highly dependent on the ancillary ligands.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the coordination of phosphine ligands to the palladium center and observing changes in the catalyst structure throughout the reaction. ¹H and ¹³C NMR can be used to identify and characterize the organic fragments bound to the metal.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify cationic intermediates in the catalytic cycle. researchgate.net

X-ray Crystallography: In cases where intermediates can be isolated as stable crystals, X-ray diffraction provides definitive structural information. rsc.org

Intermediate TypeDescriptionCommon Characterization Methods
Pd(0)-Ligand Complex The active catalyst species before oxidative addition.³¹P NMR, X-ray Crystallography (for stable complexes)
Oxidative Addition Complex Pd(II) species formed after the addition of the aryl halide.¹H NMR, ¹³C NMR, ³¹P NMR, X-ray Crystallography
Palladium-Pyrazolide Complex Pd(II) species formed after coordination and deprotonation of pyrazole.ESI-MS, ³¹P NMR

Kinetic Studies and Determination of Rate-Limiting Steps

In many instances of palladium-catalyzed cross-coupling of aryl halides with amines, oxidative addition is found to be the rate-determining step. nih.gov This is particularly true for less reactive aryl chlorides. The reaction rate, in this case, would show a first-order dependence on the concentration of both the palladium catalyst and the 6-halopyridin-3-amine, and a zero-order dependence on the concentration of pyrazole.

However, under certain conditions, particularly with more reactive aryl bromides or iodides and sterically hindered amines or ligands, reductive elimination can become the rate-limiting step. In such a scenario, the reaction kinetics would be more complex, potentially showing a dependence on the concentrations of all three components: the catalyst, the aryl halide, and the pyrazole.

Methods for Kinetic Analysis:

Reaction Progress Monitoring: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of reactants and the formation of the product over time to determine the initial reaction rates.

In-situ Spectroscopy: Techniques such as in-situ IR or NMR spectroscopy can provide real-time information on the concentrations of various species in the reaction mixture.

Kinetic Isotope Effect (KIE) Studies: The use of isotopically labeled substrates can help to probe the nature of the transition state of the rate-determining step. nih.gov

Potential Rate-Limiting StepExpected Kinetic ProfileCommon Conditions
Oxidative Addition Rate = k[Catalyst][Aryl Halide]With less reactive aryl chlorides; unhindered ligands.
Reductive Elimination Complex kinetics, may depend on all components.With more reactive aryl bromides/iodides; sterically hindered ligands or amines.

Stereochemical Aspects and Regioselectivity in Synthesis

Stereochemistry: The synthesis of this compound does not involve the formation of any new chiral centers, and therefore, stereochemical considerations such as enantioselectivity or diastereoselectivity are not applicable.

Regioselectivity: Regioselectivity, however, is a critical aspect of this synthesis, as both the pyrazole and the pyridine rings present multiple potential sites for reaction.

Regioselectivity on the Pyrazole Ring: Pyrazole has two nitrogen atoms, and in an N-unsubstituted pyrazole, either nitrogen can potentially react with the pyridine ring. The regioselectivity of N-arylation of unsymmetrical pyrazoles is influenced by both steric and electronic factors. nih.govnih.gov For pyrazole itself, the two nitrogen atoms are equivalent. However, if a substituted pyrazole were used, the substitution would occur preferentially at the less sterically hindered nitrogen atom. The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms. nih.gov

Regioselectivity on the Pyridine Ring: The starting material, a 6-halopyridin-3-amine, has a halogen at the 6-position and an amino group at the 3-position. In a palladium-catalyzed cross-coupling reaction, the reaction will occur at the site of the carbon-halogen bond. nih.gov In the case of a potential nucleophilic aromatic substitution, the position of the substitution is dictated by the electronic properties of the ring. Halogens are good leaving groups, and the positions ortho and para to the ring nitrogen are generally activated towards nucleophilic attack. The presence of the amino group at the 3-position, being an activating group, would not typically direct substitution. Therefore, the reaction is highly regioselective for the 6-position.

Factors Influencing Regioselectivity:

Steric Hindrance: Bulky substituents on the pyrazole ring or the phosphine ligand can direct the coupling to the less hindered nitrogen atom of the pyrazole.

Electronic Effects: The electron density at the different nitrogen atoms of the pyrazole ring, as influenced by substituents, can affect their relative nucleophilicity. nih.gov

Catalyst Control: The choice of catalyst and ligands can sometimes be used to control the regioselectivity of the reaction. nih.gov

ReactantPotential Reaction SitesPrimary Factor Controlling RegioselectivityOutcome
Pyrazole N1 and N2Equivalence of nitrogen atomsSingle product
6-Halopyridin-3-amine C6 (C-X bond) and other ring positionsLocation of the leaving group (halide)Substitution at the C6 position

Derivatization Strategies and Functionalization of 6 1h Pyrazol 1 Yl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrazole (B372694) Rings

The reactivity of 6-(1H-pyrazol-1-yl)pyridin-3-amine towards electrophiles is dictated by the electronic nature of its two interconnected heterocyclic rings. The pyridine ring is generally electron-deficient, a characteristic that is somewhat mitigated by the electron-donating effect of the amino group at the 3-position. Conversely, the pyrazole ring is an electron-rich system.

Electrophilic substitution, such as halogenation, on the pyrazole ring is a common strategy. nih.gov For instance, pyrazoles can be effectively halogenated at the 4-position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov The reaction of pyrazoles with chlorine gas can also yield 4-chloro derivatives. nih.gov This selective halogenation is crucial as it introduces a reactive handle for subsequent cross-coupling reactions.

The pyridine ring, while generally less reactive towards electrophiles, can undergo substitution, guided by the directing effects of the existing substituents. The amino group at C3 and the pyrazolyl group at C6 will influence the position of incoming electrophiles.

Nucleophilic Substitution and Displacement Reactions

The pyridine ring of the scaffold is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by its electron-deficient nature. This reactivity can be enhanced by introducing a suitable leaving group, such as a halogen, onto the pyridine ring. For example, a chloro group at the 6-position of the pyridine ring can be displaced by various nucleophiles, leading to a wide array of new derivatives. evitachem.com The synthesis of the parent compound itself can involve a nucleophilic aromatic substitution step, where a pyrazole anion attacks a di-substituted pyridine, such as 2-chloro-5-nitropyridine.

In related systems like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which features two reactive chlorine atoms, selective nucleophilic substitution has been demonstrated. mdpi.com Treatment with methylamine (B109427) can lead to the regioselective substitution of the chlorine on the pyrimidine (B1678525) ring, leaving the chloromethyl group intact for further functionalization. mdpi.com This highlights the potential for controlled, stepwise modifications of halogenated precursors of this compound.

Amination and Amide Formation via the Pyridine Amine

The primary amine at the 3-position of the pyridine ring is a key functional group for derivatization, most commonly through acylation to form amides. This transformation is typically achieved by reacting the amine with acylating agents like acid chlorides or by using coupling reagents to react with carboxylic acids.

This strategy is widely employed in the synthesis of bioactive molecules. For example, in the development of inhibitors for human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the amine of a related 1H-pyrazolo[3,4-b]pyridine scaffold was acylated to produce a library of potent amide derivatives. nih.gov Similarly, a series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids were synthesized and showed significant analgesic activity. tubitak.gov.tr The formation of an amide bond can introduce crucial three-dimensional features to the molecule, which can influence its interaction with biological targets. nih.gov

Table 1: Examples of Amide Formation Reactions

Starting MaterialReagents and ConditionsProduct TypeReference
AminotriazolePivaloyl chloride, pyridine/THFN-Acylated aminotriazole nih.gov
AminotriazoleCarboxylic acid, DMAP, EDCI·HCl, DMFN-Acylated aminotriazole nih.gov
3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridinesAcylation and carbamoylation reagentsRegioselective acylation at the amino group d-nb.info

Cross-Coupling Reactions for Further Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, dramatically expanding the structural diversity achievable from the this compound core. These reactions typically require a halogenated precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. nih.gov This method is highly effective for creating C-C bonds. To utilize this reaction, a halogenated derivative of this compound is required. For instance, a bromo- or iodo-substituted pyrazole or pyridine ring can be coupled with a variety of aryl or heteroaryl boronic acids. rsc.org The reaction is known for its mild conditions and tolerance of many functional groups, although the presence of unprotected N-H groups in nitrogen-rich heterocycles like pyrazole can sometimes inhibit the palladium catalyst. nih.gov Despite this, successful Suzuki-Miyaura couplings have been reported for unprotected nitrogen-rich heterocycles using specific precatalysts. nih.gov

Table 2: Suzuki-Miyaura Coupling Examples

SubstrateCoupling PartnerCatalyst SystemKey FeatureReference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl/styryl boronic acidsXPhos Pd G2 precatalystAccess to 4-substituted pyrazoles rsc.org
Unprotected nitrogen-rich heterocycle halidesBoronic acidsP1 or P2 precatalysts, K₃PO₄Coupling of unprotected N-H azoles nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be applied in two ways to the this compound system. First, a halogenated derivative of the scaffold can be coupled with a different primary or secondary amine to generate more complex secondary or tertiary amine products. researchgate.netorganic-chemistry.org Second, the primary amine of the parent compound itself can be coupled with a different aryl halide, leading to diarylamine structures. wikipedia.org The reaction's development has produced several generations of catalyst systems, allowing for the coupling of a vast range of amines and aryl partners under increasingly mild conditions. wikipedia.org

Table 3: Buchwald-Hartwig Amination Principles

Reaction TypeSubstratesCatalystProductReference
C-N CouplingAryl Halide + AminePalladium Complex + Ligand (e.g., tBuDavePhos)Aryl Amine wikipedia.orgresearchgate.net
C-N Coupling on Pyrazole4-Bromo-1-tritylpyrazole + PiperidinePd(dba)₂ / tBuDavePhos4-Piperidinyl-1-tritylpyrazole researchgate.net

Sonogashira Coupling

The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov To apply this to the this compound scaffold, a halogenated derivative (typically an iodide or bromide) is necessary. wikipedia.orgumich.edu The resulting alkynyl-substituted compounds are important intermediates for creating more complex heterocyclic systems or for applications in materials science where extended conjugated systems are desired. libretexts.orgumich.edu

Table 4: Sonogashira Coupling Overview

SubstratesCatalyst SystemBaseKey TransformationReference
Terminal Alkyne + Aryl/Vinyl HalidePalladium catalyst + Copper(I) co-catalystAmine baseForms a C(sp²)-C(sp) bond wikipedia.orglibretexts.org
1-(1-protected)-3-iodo-1H-pyrazole derivativesPhenylacetylenePd/Cu catalysisSynthesis of 3-(phenylethynyl)-1H-pyrazoles umich.edu

Cyclization Reactions and Ring Annulation Strategies

While direct cyclization reactions starting from this compound are not extensively documented in readily available literature, the broader class of aminopyridines and aminopyrazoles readily undergoes such transformations. These reactions typically involve the amino group acting as a nucleophile to react with a suitable dielectrophilic partner, leading to the formation of a new heterocyclic ring fused to the parent pyridine scaffold.

Common strategies for the annulation of a new ring onto an amino-substituted heterocycle include reactions with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and other reagents capable of forming a heterocyclic ring through condensation and cyclization. For instance, the reaction of an aminopyridine with a 1,3-diketone is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. In a hypothetical scenario, the amino group of this compound could react with a 1,3-diketone to form an enaminone intermediate, which would then undergo intramolecular cyclization and dehydration to yield a tetracyclic system.

Another potential strategy involves the use of reagents like dimethylformamide-dimethylacetal (DMF-DMA). DMF-DMA can react with the amino group to form a formamidine (B1211174) intermediate. This intermediate can then be cyclized with a suitable reagent containing an active methylene (B1212753) group, leading to the formation of a fused pyrimidine ring.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 1h Pyrazol 1 Yl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-(1H-pyrazol-1-yl)pyridin-3-amine, both one-dimensional and two-dimensional NMR experiments are crucial for a complete assignment of its proton (¹H) and carbon (¹³C) signals. researchgate.netmdpi.com

One-dimensional ¹H and ¹³C NMR spectra provide the primary overview of the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (via chemical shift), their multiplicity (via J-coupling), and their relative numbers (via integration). The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings. The ¹³C NMR spectrum will similarly display unique signals for each carbon atom in the heterocyclic framework. d-nb.info The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the amine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for pyridine and pyrazole moieties and data from similar structures.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine C2-H8.0 - 8.2145 - 148
Pyridine C4-H7.0 - 7.2120 - 123
Pyridine C5-H7.6 - 7.8135 - 138
Pyridine C3-138 - 141
Pyridine C6-150 - 153
Pyrazole C3'-H7.9 - 8.1140 - 142
Pyrazole C4'-H6.4 - 6.6107 - 109
Pyrazole C5'-H7.6 - 7.8128 - 130
Amine NH₂3.5 - 4.5 (broad)-

While 1D NMR provides foundational data, 2D NMR experiments are essential to confirm the precise atomic connectivity and spatial relationships. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (H4 with H5) and on the pyrazole ring (H3' with H4', and H4' with H5'), confirming their respective spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to C2-H would show a cross-peak with the carbon signal for C2.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly vital for establishing the connectivity between different fragments of a molecule. In this case, HMBC would be used to confirm the link between the pyrazole and pyridine rings by showing a correlation from the pyrazole protons (e.g., H3' or H5') to the pyridine carbon at position 6 (C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is critical for determining the preferred conformation and stereochemistry. For this compound, it could reveal spatial proximity between protons on the pyrazole ring and the proton at the C5 position of the pyridine ring, helping to define the rotational orientation around the C-N bond connecting the two rings.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY H4 ↔ H5Confirms connectivity within the pyridine ring.
H3' ↔ H4' ↔ H5'Confirms connectivity within the pyrazole ring.
HSQC C2 ↔ H2Assigns carbon signals based on direct C-H attachment.
C4 ↔ H4
C5 ↔ H5
C3' ↔ H3'
C4' ↔ H4'
C5' ↔ H5'
HMBC H5' → C6Confirms the C6-N1' bond between the rings.
H2 → C3, C4, C6Confirms pyridine ring structure.
NOESY H5 ↔ H5'Provides information on spatial proximity and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. This precision allows for the determination of a molecule's elemental formula. mdpi.comrsc.org For this compound, with a molecular formula of C₈H₈N₄, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement matching this theoretical value would unambiguously confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chemicalbook.com This technique is routinely used to assess the purity of a sample. nih.gov The sample is injected into the LC system, where it is separated from impurities. The eluent is then introduced into the mass spectrometer. A pure sample of this compound would ideally show a single major peak in the chromatogram at a specific retention time. The mass spectrum for this peak would display an ion corresponding to the protonated molecule, [M+H]⁺, at an m/z of 161. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

For this compound, key functional groups give rise to characteristic bands:

N-H Vibrations: The amine (NH₂) group will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from both the pyridine and pyrazole rings is expected above 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region. mdpi.com

Ring Vibrations: The characteristic breathing and deformation modes of the pyridine and pyrazole rings provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

The analysis of these vibrational modes, often aided by computational predictions, provides powerful confirmation of the compound's structure and functional groups. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (typically two bands)
Aromatic C-H StretchPyridine & Pyrazole Rings3000 - 3150
C=N StretchPyridine & Pyrazole Rings1570 - 1650
C=C StretchPyridine & Pyrazole Rings1400 - 1600
N-H BendPrimary Amine (-NH₂)1590 - 1650
Ring Puckering/DeformationPyridine & Pyrazole Rings< 1400 (Fingerprint Region)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules containing chromophores. For this compound and its derivatives, which feature conjugated π-systems encompassing both the pyridine and pyrazole rings, UV-Vis spectroscopy provides valuable information about their electronic structure. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The spectra of these compounds are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The extended conjugation between the pyrazole and pyridine rings lowers the energy gap between the π and π* orbitals, resulting in absorption at longer wavelengths (a bathochromic shift) compared to the non-conjugated parent heterocycles. libretexts.org

In related heterocyclic systems, such as ruthenium(II) complexes incorporating 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, intense metal-to-ligand charge transfer (MLCT) bands are observed, which are crucial for applications like dye-sensitized solar cells. nih.gov For derivatives of this compound, modifications to the molecular structure, such as the introduction of substituent groups or the formation of metal complexes, can significantly alter the electronic environment and, consequently, the UV-Vis absorption spectrum. For instance, platinum(II) complexes with pyrazolyl-borate auxiliary ligands exhibit transitions that can be characterized as π-π* transitions with some having ligand-to-ligand charge transfer (LLCT) character. acs.org These spectral changes can be correlated with the electronic properties and potential applications of the novel derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, single-crystal X-ray diffraction analysis has been employed to elucidate their solid-state conformations. nih.govnih.gov

For example, the crystal structure of N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, a closely related derivative, reveals a nearly planar molecule. nih.gov This planarity is a common feature in conjugated heterocyclic systems and facilitates π–π stacking interactions between adjacent molecules in the crystal lattice. In this specific derivative, the distance between the pyrazole and pyridazine (B1198779) rings of neighboring molecules was found to be 3.6859 (10) Å, indicating significant π-stacking. nih.gov The crystal packing is further stabilized by intermolecular hydrogen bonds, such as N—H⋯N and C—H⋯N interactions, which connect the molecules into chains. nih.gov

Detailed crystallographic data for pyridylpyrazole derivatives provide insight into their molecular geometry. The analysis of a copper(I) complex with a tris(pyrazol-1-yl)methane (B1237147) ligand showed a distorted tetrahedral geometry around the copper center, influenced by the structural rigidity of the scorpionate ligand. mdpi.com The determination of the space group, unit cell dimensions, and atomic coordinates allows for a complete description of the crystal structure.

Table 1: Example Crystallographic Data for a Pyridylpyrazole Derivative This table presents data for N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, a compound structurally related to the subject of this article.

ParameterValueReference
Chemical FormulaC₁₃H₁₁N₅ nih.gov
Molecular Weight237.27 nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPbca nih.gov
a (Å)11.3533 (7) nih.gov
b (Å)9.4214 (5) nih.gov
c (Å)21.6603 (14) nih.gov
V (ų)2316.9 (2) nih.gov
Z8 nih.gov
RadiationMo Kα (λ = 0.71073 Å) nih.gov
Temperature (K)296 nih.gov

Chromatographic Methods for Purification and Purity Evaluation

Chromatographic techniques are essential tools for the separation, purification, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used during and after the synthesis of these compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For pyrazole and pyridine-containing compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method. ijcpa.in

Method development for a specific derivative of this compound involves optimizing several key parameters to achieve efficient separation and accurate quantification. A typical starting point is a C18 column, which has a nonpolar stationary phase. ijcpa.in The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijcpa.insielc.com The pH of the mobile phase can be adjusted with additives like trifluoroacetic acid (TFA) or sulfuric acid to ensure that ionizable compounds like amines are in a consistent protonation state, leading to sharp, symmetrical peaks. ijcpa.insielc.com

The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often carried out using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. ijcpa.insielc.com Once developed, the HPLC method can be validated and used for routine quality control, purity checks, and quantitative analysis. ijcpa.in

Table 2: Typical Parameters for RP-HPLC Method Development

ParameterCommon SelectionRationale
Column C18, C8 (e.g., 4.6 x 150 mm, 5 µm)Provides a nonpolar stationary phase suitable for retaining moderately polar heterocyclic compounds. ijcpa.in
Mobile Phase Acetonitrile/Water or Methanol/WaterGradients or isocratic elution can be used to separate components with different polarities. ijcpa.insielc.com
Buffer/Additive Trifluoroacetic Acid (TFA) or Sulfuric Acid (H₂SO₄)Controls the pH and suppresses the ionization of amine groups to improve peak shape. ijcpa.insielc.com
Flow Rate 0.5 - 1.5 mL/minOptimized to balance analysis time and separation efficiency. ijcpa.in
Detection UV-Vis Detector (e.g., at 260 nm)The conjugated system of the molecule allows for sensitive detection at a specific wavelength of maximum absorbance. sielc.com
Column Temperature 25 - 40 °CMaintained to ensure reproducible retention times. ijcpa.in

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the appearance of the desired product. nih.govmdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is usually a mixture of solvents like ethyl acetate (B1210297) and hexane. nih.gov As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized, often under UV light, as these compounds are typically UV-active. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. nih.govthieme.de This allows for the determination of the optimal reaction time and helps in planning the subsequent workup and purification steps. thieme.de

Computational and Theoretical Investigations of 6 1h Pyrazol 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic ground state of a molecule, from which numerous properties can be derived. DFT studies on related pyrazole (B372694) derivatives have been used to optimize molecular geometries and analyze electronic properties. jcsp.org.pknih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For instance, in studies of other pyrazole-carboxamides, a smaller HOMO-LUMO gap was suggested to correlate with better electron delocalization. jcsp.org.pk

Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states. This allows for the theoretical prediction of UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. jcsp.org.pkscispace.com

Table 1: Illustrative DFT-Calculated Electronic Properties (Hypothetical Data) This table is for illustrative purposes, showing typical data obtained from DFT calculations, as specific data for the title compound is not available.

ParameterValue (Illustrative)Significance
HOMO Energy -6.2 eVElectron-donating capability
LUMO Energy -1.5 eVElectron-accepting capability
HOMO-LUMO Gap 4.7 eVChemical stability, electronic transitions
Dipole Moment 3.5 DMolecular polarity

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide higher accuracy, serving as a benchmark for other methods. They are particularly useful for systems where DFT may not be sufficiently accurate. While specific ab initio studies on 6-(1H-pyrazol-1-yl)pyridin-3-amine are not documented, they would be the method of choice for obtaining highly precise energetic and structural data, should the need for such benchmarks arise.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and flexibility. Molecular modeling encompasses a range of techniques used to predict and analyze these conformations.

For this compound, a key conformational question is the dihedral angle between the pyridine (B92270) and pyrazole rings. While the rings themselves are aromatic and thus planar, rotation can occur around the C-N bond connecting them. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable (lowest energy) conformation.

Table 2: Illustrative Conformational Analysis Data (Hypothetical Data) This table illustrates the type of data generated from a conformational scan. Real calculations would provide precise energy values for each angle.

Dihedral Angle (Pyridine-Pyrazole)Relative Energy (kcal/mol)Notes
0° (Planar)0.0Most stable conformation, potentially stabilized by H-bond
45°+2.5Intermediate energy, sterically less favorable
90° (Perpendicular)+5.0Highest energy transition state for rotation

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which is invaluable for structure confirmation and interpretation of experimental data.

By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations have been shown to provide good correlation with experimental vibrational spectra for related pyrazole compounds. tandfonline.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). These predicted shifts are a powerful tool for assigning peaks in experimental NMR spectra. tandfonline.com As noted previously, TD-DFT calculations can predict UV-Vis absorption spectra, corresponding to electronic excitations. rsc.org

Reaction Pathway Simulations and Transition State Analysis

Understanding how a molecule is synthesized or how it participates in further reactions is crucial. Computational chemistry can model entire reaction pathways to provide mechanistic insights. For the synthesis of this compound, which can be prepared by the reduction of 5-nitro-2-(1H-pyrazol-1-yl)pyridine, computational methods could model the hydrogenation process. chemicalbook.com

These simulations involve locating the transition state (TS) for each step of the reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. For example, studies on the coordination of tris(pyrazol-1-yl)methane (B1237147) to metal ions have used DFT to investigate the energetics of interconversion between different binding modes, which is a form of reaction pathway analysis. nih.gov Such an analysis for this compound could explore its protonation sites or its behavior as a ligand in coordination chemistry.

Applications of 6 1h Pyrazol 1 Yl Pyridin 3 Amine As a Building Block in Advanced Organic Synthesis Research

Utilization in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive sites in 6-(1H-pyrazol-1-yl)pyridin-3-amine allows for its elaboration into a variety of intricate heterocyclic frameworks. The primary amino group serves as a key handle for a wide range of chemical transformations, including acylation, and participation in cyclocondensation reactions. These reactions enable the fusion of additional rings onto the initial pyridyl-pyrazole core, leading to the formation of polycyclic systems.

A notable application of this building block is in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.netnih.gov For instance, derivatives of this compound can be used as precursors where the amino group is transformed into a suitable functionality for subsequent cyclization. Research has demonstrated that 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, when treated with hydrazine (B178648) or its derivatives, can be converted into 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net The amino group of the resulting complex heterocycle can then undergo further reactions like acylation and carbamoylation regioselectively. researchgate.netd-nb.info

The synthesis of such fused heterocyclic systems is of great interest due to their presence in a wide array of biologically active molecules. The pyrazolo[3,4-b]pyridine scaffold, for example, is found in compounds with potential pharmacological activities. d-nb.info The versatility of the pyrazole (B372694) motif, in general, allows for the synthesis of diverse heterocyclic structures through various synthetic strategies, including multicomponent approaches and cycloaddition reactions. researchgate.net

The following table summarizes a synthetic transformation involving a derivative related to the core structure, highlighting the formation of a complex heterocyclic system.

Starting MaterialReagents and ConditionsProductYieldReference
4-methyl-6-pyrazolyl-2-chloronicotinonitrilesHydrazine or methylhydrazine3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridinesNot specified researchgate.net

Role in the Development of Privileged Scaffolds for Chemical Biology Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The pyrazole nucleus is widely recognized as such a privileged scaffold, appearing in numerous approved drugs and bioactive compounds. nih.govnih.govresearchgate.net The incorporation of the this compound motif into new molecular designs allows chemists to leverage the favorable properties of the pyrazole ring.

The pyrazole and its fused derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are central to the development of compounds for a range of therapeutic areas. nih.govmdpi.com The metabolic stability of the pyrazole ring is a significant factor in its prevalence in newly approved drugs. nih.gov By using this compound as a starting material, researchers can readily introduce this privileged pyrazole-pyridine combination into new potential drug candidates.

The amino group on the pyridine (B92270) ring provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR). For example, acylation of the amino group can lead to a library of amides with diverse substituents, each potentially exhibiting different biological activities. This strategy is a cornerstone of modern drug discovery, where the goal is to fine-tune the properties of a lead compound to enhance its potency and selectivity. researchgate.net The chromeno[2,3-b]pyridine fragment, another complex heterocyclic system, is also considered a privileged medicinal scaffold, and its derivatives have shown various biological properties. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for large and diverse compound libraries in drug discovery has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. The properties of this compound make it a suitable building block for such automated approaches. Its stability and the reliable reactivity of its primary amine group are advantageous for automated synthetic protocols.

HTE platforms often employ Design of Experiments (DoE) to rapidly optimize reaction conditions. acs.org For a building block like this compound, a DoE approach could be used to explore a wide range of reaction parameters (e.g., reagents, catalysts, solvents, and temperatures) for a particular transformation, such as an acylation or a coupling reaction. This allows for the rapid identification of optimal conditions for the synthesis of a library of derivatives. acs.org

The amenability of this compound to solid-phase or solution-phase parallel synthesis further enhances its utility in HTE. By anchoring the molecule to a solid support or using it in a multi-well plate format, a large number of derivatives can be synthesized simultaneously. This parallel synthesis approach is crucial for generating the extensive compound libraries needed for high-throughput screening campaigns. The development of one-pot, multicomponent reactions is also a key strategy for efficient library synthesis, and building blocks like this compound are well-suited for inclusion in such protocols. rsc.org

The following table illustrates a hypothetical experimental design for the optimization of a reaction using this compound in an HTE setup.

ExperimentReagent A (equiv)Catalyst (mol%)Temperature (°C)Yield (%)
11.1525Data
21.5525Data
31.11025Data
41.51025Data
51.1550Data
61.5550Data
71.11050Data
81.51050Data

Contribution to the Expansion of Chemical Space for Compound Libraries

The concept of "chemical space" refers to the entirety of all possible molecules. A key goal in drug discovery and chemical biology is to synthesize and explore novel regions of this vast space to identify new bioactive compounds. The use of versatile building blocks like this compound is instrumental in expanding the accessible chemical space for compound libraries.

By starting with this pyridyl-pyrazole core, chemists can systematically introduce a wide variety of substituents and functional groups, thereby generating a library of structurally diverse molecules. Each new derivative represents a new point in chemical space. The ability to perform multiple, sequential reactions on the this compound scaffold further enhances its power to generate molecular diversity.

For example, the amino group can be acylated, and subsequently, other positions on the pyridine or pyrazole rings could be functionalized, leading to a combinatorial explosion in the number of possible products. This expansion of chemical space is critical for finding compounds with novel biological activities. The synthesis of libraries of pyrazole-containing compounds has been a successful strategy in this regard, leading to the discovery of molecules with a broad range of biological effects. ajrconline.org The creation of diverse libraries of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals through three-component reactions is an example of how such building blocks contribute to the rapid construction of novel chemical entities. rsc.org

The following table provides examples of derivatives that could be synthesized from this compound to expand chemical space.

Derivative NameMolecular FormulaModification from Parent Compound
N-(6-(1H-pyrazol-1-yl)pyridin-3-yl)acetamideC10H10N4OAcetylation of the amine group
1-Aryl-N-(6-(1H-pyrazol-1-yl)pyridin-3-yl)benzamideC21H16N4OBenzoylation of the amine group with an aryl-substituted benzoyl chloride
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamineC9H10N4Reduction of a nitrile or amide derivative

Future Research Directions for 6 1h Pyrazol 1 Yl Pyridin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry necessitates the development of more efficient and environmentally benign synthetic routes for 6-(1H-pyrazol-1-yl)pyridin-3-amine. Current methods often rely on traditional synthesis techniques that may involve harsh reaction conditions or the use of hazardous reagents. chemicalbook.com Future research should focus on the following areas:

Chemo-enzymatic Synthesis: The use of enzymes in organic synthesis offers a green alternative to conventional chemical methods. A chemo-enzymatic one-pot procedure has been successfully developed for the synthesis of a key chiral amine intermediate of pralsetinib (B610190), which shares structural similarities with this compound. researchgate.net This approach, which can achieve high yields and enantioselectivity in aqueous media, presents a promising avenue for the sustainable production of related compounds. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. A microwave-assisted approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. researchgate.net Exploring similar methodologies for the synthesis of this compound could lead to more efficient and sustainable production.

Catalyst-Free Protocols: The development of catalyst-free synthetic protocols is highly desirable to reduce costs and simplify purification processes. A visible light-promoted, catalyst-free strategy has been successfully employed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). acs.org Investigating the applicability of such photochemically-driven, catalyst-free reactions for the synthesis of this compound is a worthwhile research direction.

Exploration of Underexplored Functionalization Pathways

The functionalization of the this compound core is crucial for fine-tuning its chemical properties and exploring its potential applications. While some functionalization has been reported, many pathways remain underexplored. Future research should investigate:

N-Arylation and N-Alkylation: The synthesis of N-phenyl and N-(2-methylphenyl) derivatives of related pyrazolyl-pyridazines has been reported, demonstrating the feasibility of modifying the amine group. nih.govnih.gov Systematic exploration of a wider range of aryl and alkyl substituents could lead to the discovery of compounds with novel properties.

Metal-Complexation and Ligand Development: The pyrazole (B372694) and pyridine (B92270) nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Copper complexes of the related pincer ligand 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine have been synthesized and shown to have catalytic activity. nih.gov Investigating the coordination chemistry of this compound with various transition metals could lead to the development of new catalysts and functional materials.

Ring-Forming Reactions: The amine and pyrazole moieties can be utilized in ring-forming reactions to construct more complex heterocyclic systems. For instance, pyrazolo[3,4-b]pyridin-3-ones have been synthesized through the condensation of 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one. imist.ma Exploring similar cyclization strategies starting from this compound could yield novel polycyclic compounds with interesting biological or material properties.

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. For this compound and its derivatives, future computational research should focus on:

Molecular Docking and Virtual Screening: Molecular docking studies have been used to identify potential anti-cancer and anti-tubercular agents among pyrazole derivatives by predicting their binding affinities to specific protein targets. acs.orgacs.org This approach can be applied to virtually screen libraries of this compound derivatives against various biological targets to identify promising candidates for further experimental investigation.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial in the early stages of drug discovery. acs.org Applying these predictive models to virtual libraries of this compound derivatives can help prioritize compounds with favorable pharmacokinetic profiles.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. conicet.gov.ar Such calculations can be used to understand the non-covalent interactions that govern the formation of supramolecular assemblies and to predict the photophysical properties of new materials based on the this compound scaffold.

Applications in Materials Science and Supramolecular Chemistry Research

The unique structural features of this compound make it a promising building block for the construction of advanced materials and supramolecular architectures. Future research in this area should explore:

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 6-(1H-pyrazol-1-yl)pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

  • Answer : Synthesis typically involves coupling pyrazole derivatives with aminopyridine precursors. Copper-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂) with cesium carbonate as a base in DMSO at 35°C for 48 hours yield ~17.9% (requiring optimization). Post-reaction purification via column chromatography with EtOAc/hexane gradients (0–100%) is standard. Example conditions:

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
3-(4-Iodo-pyrazol)pyridineCuBrDMSO354817.9
Further optimization may involve ligand screening or microwave-assisted synthesis .

Q. How is the crystal structure of this compound determined experimentally?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Data collection uses a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (e.g., monoclinic Cc space group, a = 16.548 Å, b = 19.639 Å, c = 8.015 Å, β = 99.619°) . The WinGX suite processes data, and ORTEP-3 generates thermal ellipsoid diagrams for structural visualization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., pyrazole protons at δ 8.87 ppm, pyridine carbons at ~150 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺) .
  • IR : Identify functional groups (e.g., N-H stretching at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Compare theoretical NMR/IR data with experimental results to validate accuracy. Adjust basis sets (e.g., 6-311++G**) for higher precision in π-π stacking interactions .

Q. What strategies resolve discrepancies between theoretical (DFT) and experimental (X-ray/NMR) structural data?

  • Answer :

  • Bond Length/Angle Analysis : Cross-validate X-ray-derived bond lengths (e.g., C-N = 1.34 Å) with DFT predictions.
  • Solvent Effects : Account for solvent polarity in NMR simulations (e.g., DMSO-d₆ shifts pyrazole protons upfield).
  • Thermal Motion : Use ORTEP-3 to analyze anisotropic displacement parameters, ensuring static disorder does not skew comparisons .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Answer :

  • Enzyme Inhibition : Screen against 15-lipoxygenase-1 (15-LO-1) via UV-Vis monitoring of arachidonic acid metabolism .
  • Vascular Relaxation : Use isolated artery rings (e.g., rabbit aorta) to assess endothelium-derived hyperpolarizing factor (EDHF) activity .
  • Antibacterial Activity : Broth microdilution assays (MIC values) against S. aureus or Gram-negative models .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives with enhanced properties?

  • Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to modulate bioavailability .
  • Heterocyclic Analogues : Replace pyrazole with imidazole to study π-stacking interactions in enzyme binding pockets .
  • Pharmacokinetic Profiling : Use LogP calculations (e.g., ClogP = 2.1) to predict membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data between similar pyrazole-amine derivatives?

  • Answer :

  • Space Group Ambiguities : Compare unit cell parameters (e.g., monoclinic Cc vs. P2₁/c) to identify polymorphism .
  • Hydrogen Bonding Networks : Re-refine X-ray data with SHELXL constraints for disordered solvent molecules .
  • Twinned Crystals : Apply Hooft/Y absorption corrections in data processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.